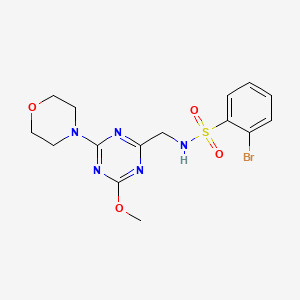

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

説明

The compound 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide features a 1,3,5-triazine core substituted with methoxy (4-position) and morpholino (6-position) groups. A benzenesulfonamide moiety is linked via a methyl group at the triazine’s 2-position, with a bromo substituent at the benzene ring’s 2-position.

Key structural attributes influencing its properties include:

- Morpholino group: Enhances solubility via hydrogen bonding and introduces a rigid, bicyclic amine.

- Methoxy group: Modulates electronic effects on the triazine ring.

- Sulfonamide linker: Provides flexibility and hydrogen-bonding capacity.

特性

IUPAC Name |

2-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQWZFXRLDMDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with methanol and morpholine under controlled conditions.

Attachment of the Benzene Sulfonamide Group: The triazine derivative is then reacted with a sulfonamide derivative in the presence of a base such as sodium carbonate.

Bromination: The final step involves the bromination of the benzene ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

科学的研究の応用

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

作用機序

The mechanism of action of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Triazinyl Benzenesulfonamides in Medicinal Chemistry

(a) Carbonic Anhydrase Inhibitors ()

Compounds such as (E)-4-((4-(2-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonamide (7d) and (E)-4-{2-[(4-[(2,3-dihydroxypropyl)amino]-6-{[4-(2-hydroxystyryl)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (34) exhibit structural similarities to the target compound but differ in substituents:

- Triazine substituents: 7d uses phenylamino and hydrazinyl groups, while 34 incorporates aminoalcohol and hydroxystyryl moieties.

- Sulfonamide linkage : 34 employs an ethyl spacer, enhancing flexibility compared to the target’s direct methyl linkage.

- Bioactivity : These analogs target carbonic anhydrase isoforms, with hydroxyl and styryl groups improving binding affinity .

Key Differences :

(b) Sulfonylurea Herbicides ()

Agrochemical analogs like chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide) and metsulfuron methyl ester share the triazine-sulfonamide backbone but differ in functional groups:

- Triazine substituents: Chlorsulfuron has 4-methoxy and 6-methyl groups vs. the target’s 6-morpholino.

- Linker : Sulfonylurea bridge (carbamoyl group) in herbicides vs. the target’s methyl linkage.

- Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target’s morpholino group may shift mechanism of action .

Comparison Table :

Impact of Substituents on Physicochemical Properties

- Morpholino vs. Methyl/Amino Groups: Morpholino’s oxygen atoms increase polarity and solubility compared to methyl (chlorsulfuron) or amino groups (7d). This may reduce logP values, enhancing bioavailability in medicinal applications .

- Bromo vs.

- Sulfonamide Linker Flexibility : Ethyl or carbamoyl linkers () offer greater conformational freedom than the target’s rigid methyl linkage, influencing target selectivity .

Analytical Characterization :

- Elemental Analysis : Comparable to ’s triazine derivatives (e.g., C: 53.92%, H: 7.01%, N: 28.30%).

- Spectroscopy: Expected IR peaks for sulfonamide (SO₂ asym/sym stretch ~1350–1150 cm⁻¹) and triazine (C=N stretch ~1550 cm⁻¹). ¹H-NMR would show morpholino protons at δ 3.6–3.8 ppm and bromobenzene aromatic signals at δ 7.2–7.8 ppm .

生物活性

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, a morpholino group, and a triazine ring, which contribute to its reactivity and interaction with biological targets.

- IUPAC Name : 2-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide

- Molecular Formula : C₁₅H₁₈BrN₅O₄S

- Molecular Weight : 444.3 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Ring : Reacting cyanuric chloride with methanol and morpholine.

- Attachment of the Benzene Sulfonamide Group : Reacting the triazine derivative with a sulfonamide derivative in the presence of a base.

- Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom into the benzene ring.

The biological activity of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets through covalent bonding. The presence of the bromine atom and the triazine ring enhances its reactivity towards nucleophilic sites on target biomolecules, potentially leading to inhibition or modulation of various biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide exhibit various biological activities:

Antitumor Activity

A study on related compounds demonstrated that certain bromo-substituted benzenesulfonamides exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Similar compounds have shown moderate to strong binding affinities with human serum albumin (HSA), indicating their potential for effective distribution in biological systems .

Toxicity Profiles

Initial assessments suggest that while these compounds may exhibit promising therapeutic effects, they also require careful evaluation for hepatotoxicity and interactions with cytochrome P450 enzymes . The absence of mutagenicity in preliminary studies is a positive indicator for further development.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- Compounds structurally related to 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide were tested against various human tumor cell lines.

- Results indicated sub-micromolar cytotoxicity against HeLa and HT-29 cells, with significant potency attributed to specific structural modifications including bromination and methoxylation .

- Binding Studies :

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-N-[...]-benzenesulfonamide |

| Molecular Formula | C₁₅H₁₈BrN₅O₄S |

| Molecular Weight | 444.3 g/mol |

| Antitumor Activity | Sub-micromolar cytotoxicity |

| Binding Affinity with HSA | Moderate to strong |

| Toxicity Concerns | Potential hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。